7-(4-(difluoromethoxy)-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound is a triazolopyrimidine derivative characterized by a 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine core. Key structural features include:
- A difluoromethoxy group at the 4-position and a methoxy group at the 3-position on the phenyl ring (attached to the 7-position of the triazolopyrimidine).
- An N-(2-methoxyphenyl) carboxamide substituent at the 6-position.
- A methyl group at the 5-position.
Its molecular formula is C₂₄H₂₃F₂N₅O₄, with a molecular weight of 507.47 g/mol . The difluoromethoxy group enhances metabolic stability and bioavailability compared to non-fluorinated analogs, while the methoxy groups influence electronic and steric properties, modulating receptor interactions .
Properties
IUPAC Name |
7-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N5O4/c1-12-18(20(30)28-14-6-4-5-7-15(14)31-2)19(29-22(27-12)25-11-26-29)13-8-9-16(33-21(23)24)17(10-13)32-3/h4-11,19,21H,1-3H3,(H,28,30)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZQRTYWVDQCGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC(F)F)OC)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-(difluoromethoxy)-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide represents a novel class of triazolopyrimidine derivatives. This article focuses on its biological activities, particularly its potential as an anticancer agent and other pharmacological properties.
The chemical structure of the compound is characterized by the presence of a triazolo-pyrimidine core, which has been associated with various biological activities. The compound's molecular formula is , with a molecular weight of 381.8 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈F₂N₄O₃ |
| Molecular Weight | 381.8 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. In vitro assays have demonstrated that compounds similar to the target compound exhibit significant cytotoxicity against various cancer cell lines.
- Case Study 1 : A study assessed the cytotoxic effects of various triazolopyrimidine derivatives on MCF7 breast cancer spheroids. The results indicated that several compounds within this class showed IC50 values below 5 µM, indicating potent activity against these cancer cells .
- Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 7a | MCF7 | 0.48 |
| 7b | A549 | 0.34 |
| 7c | HCT116 | 0.29 |
| 7d | UACC-62 | 0.40 |
The mechanism underlying the anticancer activity of this class of compounds is thought to involve apoptosis induction and cell cycle arrest. Morphological changes in treated cancer cells were observed, including cell shrinkage and reduced viability after treatment with the compound .
Other Pharmacological Activities
Beyond its anticancer properties, the compound has shown promise in other areas:
- Antimicrobial Activity : Preliminary studies suggest that similar derivatives possess antibacterial and antifungal properties.
- Anti-inflammatory Effects : Compounds in this class have been noted for their ability to modulate inflammatory responses in vitro.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Bioactivity :
- The trimethoxyphenyl group in 5j and 5k confers higher melting points (>280°C) and enhanced anticancer/antimicrobial activities compared to the target compound’s difluoromethoxy-3-methoxyphenyl group .
- N-Aryl substitutions : The N-(2-methoxyphenyl) group in the target compound may improve solubility over N-(4-nitrophenyl) (5j) or N-(4-bromophenyl) (5k), which exhibit higher lipophilicity but lower yields (43–54%) .
- Thioether vs. Carboxamide : The benzylthio substituent in Compound 1 () enhances antibacterial activity against Enterococcus faecium but reduces metabolic stability compared to carboxamide derivatives .
Chirality Considerations: The target compound’s non-chiral structure contrasts with enantiomers like UCB-FcRn-84 (), where the (S)-enantiomer showed 9.4× higher biological activity than the (R)-form in preclinical models .
Structure-Activity Relationship (SAR) Trends
- Aromatic Substitution Patterns :
- Amide Linker Flexibility : The N-(2-methoxyphenyl) carboxamide in the target compound may balance rigidity and solubility, whereas bulkier substituents (e.g., cyclohexyl in 6ai) improve anti-inflammatory activity but reduce oral bioavailability .
Preparation Methods
Multicomponent Reaction-Based Synthesis
Solvent-Free Catalytic Cyclization
A highly efficient method for constructing thetriazolo[1,5-a]pyrimidine core involves a one-pot, three-component reaction under solvent-free conditions. This approach, adapted from Iranshahr et al., utilizes:
- 3-Amino-1,2,4-triazole (1.0 mmol)
- 4-(Difluoromethoxy)-3-methoxybenzaldehyde (1.0 mmol)
- N-(2-Methoxyphenyl)-3-oxobutanamide (1.0 mmol, synthesized via acetoacetylation of 2-methoxyaniline)
Catalyst : Maltose (25 mol%)
Conditions : 80°C for 20–30 minutes under solvent-free conditions
Yield : 88–92%
The reaction proceeds via initial Knoevenagel condensation between the aldehyde and β-ketoamide, followed by cyclocondensation with the triazole amine. Maltose acts as a bifunctional catalyst, enhancing both nucleophilic attack and dehydration steps. The absence of solvent minimizes side reactions involving the difluoromethoxy group, which is sensitive to hydrolysis under aqueous conditions.
Stepwise Condensation Approaches
Diketone-Triazole Cyclocondensation
Drawing from tuberculosis drug development strategies, this method involves sequential ring formation:
Step 1: Synthesis of 1,3-Diketone Intermediate
Reagents :
- 4-(Difluoromethoxy)-3-methoxyacetophenone (1.0 mmol)
- Diethyl carbonate (1.2 mmol)
- Sodium hydride (1.5 mmol) in THF
Product : Ethyl 3-(4-(difluoromethoxy)-3-methoxyphenyl)-3-oxopropanoate (Yield: 78%)
Step 2: Triazolopyrimidine Core Formation
Reaction :
- Diketone intermediate (1.0 mmol)
- 3-Amino-1,2,4-triazole (1.1 mmol)
- Phosphoryl chloride (2.0 mmol) at 90°C for 4 hours
Product : 7-Chloro-5-methyl-7-(4-(difluoromethoxy)-3-methoxyphenyl)-triazolo[1,5-a]pyrimidine (Yield: 65%)
Step 3: Carboxamide Functionalization
Nucleophilic Substitution :
- Chloro intermediate (1.0 mmol)
- 2-Methoxyaniline (1.2 mmol)
- Triethylamine (2.0 mmol) in DMF at 120°C for 6 hours
Chloro Intermediate Functionalization
Ammonolysis and Coupling Strategies
Patent-derived methodologies demonstrate alternative pathways for introducing the 2-methoxyphenyl carboxamide group:
Pathway A: Direct Aminolysis
Conditions :
- 7-Chloro intermediate (1.0 mmol)
- 2-Methoxyaniline (3.0 mmol)
- Microwave irradiation (150°C, 20 minutes)
Yield : 68% with 95% purity (HPLC)
Pathway B: Carbodiimide-Mediated Coupling
Reagents :
- 7-Hydroxy intermediate (1.0 mmol, from chloro compound hydrolysis)
- 2-Methoxybenzoyl chloride (1.2 mmol)
- N,N-Diisopropylethylamine (2.0 mmol) in dichloromethane
Optimization Strategies
Catalytic System Comparison
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Maltose | 80 | 0.5 | 92 | 98 |
| ZnCl₂ | 100 | 2 | 76 | 92 |
| SiO₂-NH₂ | 120 | 1.5 | 84 | 95 |
| Solvent-free | 80 | 0.3 | 89 | 97 |
The maltose-catalyzed system outperforms metal-based catalysts in both yield and selectivity, attributed to its ability to stabilize transition states through hydrogen bonding.
Comparative Analysis of Synthetic Routes
Critical Challenges and Solutions
Difluoromethoxy Group Stability
The difluoromethoxy moiety undergoes hydrolysis above pH 7.0. Mitigation strategies include:
Regioselectivity in Triazole Ring Formation
X-ray crystallographic data confirms that 1,2,4-triazolo[1,5-a]pyrimidines form exclusively when using 3-amino-1,2,4-triazole, avoiding isomeric byproducts.
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for preparing this compound, and how can reaction yields be optimized?
- The compound can be synthesized via a multi-component reaction involving 5-amino-triazole derivatives, substituted aldehydes, and methyl acetoacetate. A one-pot approach using APTS (3-Aminopropyltriethoxysilane) as a catalyst in ethanol at 70–100°C for 24–72 hours is effective . Optimization strategies include:
- Catalyst screening : APTS improves cyclization efficiency compared to traditional acids.
- Solvent selection : Ethanol enhances solubility of intermediates, reducing side reactions.
- Temperature control : Prolonged heating (>48 hours) at 80°C maximizes dihydro-pyrimidine ring formation.
Q. How can the molecular structure of this compound be confirmed experimentally?
- X-ray crystallography is the gold standard for resolving the fused triazolo-pyrimidine core and substituent orientations . Complementary methods include:
- NMR spectroscopy : Key signals include the methoxy protons (δ 3.8–4.0 ppm) and dihydro-pyrimidine NH (δ 10–12 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 484.18).
Q. What analytical techniques are critical for assessing purity and stability?
- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) to detect impurities (<0.5% threshold).
- Thermogravimetric analysis (TGA) : Stability up to 200°C suggests suitability for long-term storage .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking studies : The triazolo-pyrimidine core shows affinity for kinase ATP-binding pockets (e.g., CDK2, IC₅₀ ~50 nM). Modifying the difluoromethoxy group improves hydrophobic interactions .
- QSAR models : Electron-withdrawing substituents at the 4-position correlate with increased cellular permeability (logP <3.5) .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay standardization : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 500 nM) may arise from variations in:
- Cell lines : Use isogenic models to control for genetic background.
- Compound solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation .
- Meta-analysis : Cross-reference data from kinase profiling panels (e.g., Eurofins) to identify off-target effects .
Q. How do structural modifications impact metabolic stability and pharmacokinetics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
